molecular formula C23H17ClF3N3OS B608711 1-Pyrazolidinecarbothioamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxo-4,5-diphenyl-, trans-(+-)- CAS No. 150351-93-2

1-Pyrazolidinecarbothioamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxo-4,5-diphenyl-, trans-(+-)-

Cat. No. B608711
CAS RN: 150351-93-2
M. Wt: 475.91
InChI Key: DFOIEDQSOJASSS-WOJBJXKFSA-N
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Description

LY 219057 is a potent, competitive, and specific CCK receptor antagonist on the exocrine pancreas.

Scientific Research Applications

Antifungal Properties

  • A series of compounds including variations of pyrazolidinecarbothioamide have demonstrated potent antifungal activity. These compounds were tested against fungal pathogens such as Aspergillus niger and Candida albicans, showing good to moderate activity (Gupta & Gupta, 2016).

Pharmacological Activities

  • N-substituted pyrazoleamines, related to the pyrazolidinecarbothioamide structure, have exhibited a range of pharmacological activities in rats, including antipyretic, antiarrhythmic, and hypotensive effects. These compounds also show anti-inflammatory and analgesic properties (Bruno et al., 1993).

Antidepressant Activity

  • Compounds similar to pyrazolidinecarbothioamide have been synthesized and evaluated for antidepressant activity. One particular derivative demonstrated significant reduction in immobility time in animal tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Antibacterial Evaluation

  • Novel N-substituted pyrazole-1-carbothioamide derivatives have shown promising antibacterial activities. These derivatives were synthesized and their structures confirmed through various analytical methods (Pitucha et al., 2010).

Antimicrobial Potential

  • Pyrazole derivatives, including structures similar to pyrazolidinecarbothioamide, have been optimized for antimicrobial activity. Molecular docking analysis has been conducted to better understand their interaction with microbial targets (Sivakumar et al., 2020).

Anti-Inflammatory and Antimicrobial Activities

  • Certain pyrazole derivatives have shown potent anti-inflammatory activity with minimal ulcerogenic effects, as well as moderate antimicrobial activity against tested bacterial and fungal strains (Hussain & Kaushik, 2015).

Application in Material Science

  • The anti-corrosion properties of synthesized pyrazole derivatives have been evaluated, demonstrating potential for use in material science, particularly in protecting metals in corrosive environments (Deyab, Fouda, & Abdel-fattah, 2019).

Anticonvulsant and Antidepressant Effects

  • Pyrazoline-1-carbothioamide derivatives have been studied for their anticonvulsant and antidepressant effects, showing promising results in pharmacological screenings (Siddiqui, Alam, & Ahsan, 2009).

Corrosion Inhibition

  • Pyrazole derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid, indicating their potential application in industrial corrosion protection (Ouici, Benali, & Guendouzi, 2016).

properties

CAS RN

150351-93-2

Product Name

1-Pyrazolidinecarbothioamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxo-4,5-diphenyl-, trans-(+-)-

Molecular Formula

C23H17ClF3N3OS

Molecular Weight

475.91

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-4,5-diphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C23H17ClF3N3OS/c24-18-12-11-16(13-17(18)23(25,26)27)28-22(32)30-20(15-9-5-2-6-10-15)19(21(31)29-30)14-7-3-1-4-8-14/h1-13,19-20H,(H,28,32)(H,29,31)

InChI Key

DFOIEDQSOJASSS-WOJBJXKFSA-N

SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY 219057;  LY219057;  LY-219057.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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